molecular formula C25H24N2O B13411596 naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone CAS No. 914458-44-9

naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone

货号: B13411596
CAS 编号: 914458-44-9
分子量: 368.5 g/mol
InChI 键: MPQYTRCOFXNOTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone (CAS 914458-44-9) is a synthetic pyrrole-derived cannabinoid analog. Its molecular formula is C₂₅H₂₄N₂O, with a molecular weight of 368.47 g/mol and a monoisotopic mass of 368.189 . Structurally, it features:

  • A naphthalen-1-yl group linked via a carbonyl moiety.
  • A 1-pentyl chain attached to the pyrrole nitrogen.
  • A pyridin-3-yl substituent at the 5-position of the pyrrole ring.

The compound’s SMILES representation is CCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34, and its InChI key is InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 . This structure aligns with synthetic cannabinoids targeting cannabinoid receptor type 1 (CB1R), though its pyrrole core distinguishes it from classical indole-derived analogs (e.g., JWH-018) .

属性

CAS 编号

914458-44-9

分子式

C25H24N2O

分子量

368.5 g/mol

IUPAC 名称

naphthalen-1-yl-(1-pentyl-5-pyridin-3-ylpyrrol-3-yl)methanone

InChI

InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3

InChI 键

MPQYTRCOFXNOTB-UHFFFAOYSA-N

规范 SMILES

CCCCCN1C=C(C=C1C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

产品来源

United States

准备方法

The synthesis of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves several steps:

化学反应分析

1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions:

作用机制

The mechanism of action of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves its interaction with cannabinoid receptors:

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 5) Molecular Formula CB1 Affinity (Ki, nM) In Vivo Potency (ED₅₀, mg/kg) Key Findings
Target Compound (CAS 914458-44-9) Pyridin-3-yl C₂₅H₂₄N₂O 12.5 3.2 (Hypomobility) Moderate CB1R affinity; pyrrole core reduces potency vs. indoles .
1-Naphthyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS 914458-19-8) Phenyl C₂₆H₂₅NO 18.7 5.8 (Antinociception) Lower affinity than pyridinyl analog; phenyl lacks hydrogen-bonding potential .
JWH-370 (CAS 914458-26-7) 2-Methylphenyl C₂₆H₂₄FNO 8.3 1.5 (Hypothermia) Higher CB1R affinity due to lipophilic 2-methylphenyl group .
4-Alkoxynaphthalen-1-yl Derivative (Compound 21 in ) 4-Ethoxynaphthalen-1-yl C₂₂H₂₅NO 5.1 Not reported Optimal CB1R binding; alkoxy group enhances hydrophobic interactions .
JWH-018 (Indole Derivative) Indole C₂₄H₂₃NO 1.2 0.3 (Catalepsy) Highest potency due to indole’s planar structure and π-π stacking .

Key Structure-Activity Relationship (SAR) Insights

Pyrrole vs. Indole Cores: Pyrrole-derived cannabinoids (e.g., target compound) exhibit lower CB1R affinity compared to indole analogs (e.g., JWH-018) due to reduced planarity and weaker π-π interactions with receptor residues . Pyrrole derivatives show functional selectivity: Hypomobility and antinociception are achieved at lower doses than hypothermia or catalepsy, suggesting biased signaling .

Substituent Effects at Position 5 :

  • Pyridin-3-yl (target compound): Introduces a hydrogen-bond acceptor, enhancing solubility but offering moderate affinity (Ki = 12.5 nM) .
  • Phenyl (CAS 914458-19-8): Lower affinity (Ki = 18.7 nM) due to lack of polar interactions .
  • 2-Methylphenyl (JWH-370): Increased lipophilicity improves membrane permeability and receptor binding (Ki = 8.3 nM) .

N-Alkyl Chain Length :

  • Pentyl chains (target compound, JWH-370) optimize CB1R binding, aligning with the receptor’s hydrophobic pocket. Shorter chains (≤3 carbons) result in inactive compounds .

Methanone Substituents: 4-Alkoxynaphthalen-1-yl groups (e.g., 4-ethoxy) yield higher CB1R affinity (Ki = 5.1 nM) than heterocyclic substituents (e.g., pyrrole) due to enhanced hydrophobic and van der Waals interactions .

Functional and Therapeutic Implications

  • The target compound’s pyridinyl-pyrrole scaffold may offer improved metabolic stability over traditional indole-based cannabinoids, though this requires further pharmacokinetic validation .

生物活性

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 914458-44-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC25H24N2O
Molecular Weight368.471 g/mol
CAS Number914458-44-9
SMILESCCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34

This compound acts primarily as a synthetic cannabinoid receptor agonist , targeting both CB1 and CB2 receptors. This dual action is significant as it allows the compound to modulate various physiological processes related to pain, inflammation, and possibly cancer progression.

Biological Activity

1. Antinociceptive Effects
Research indicates that this compound exhibits potent antihyperalgesic properties . It has been shown to selectively activate peripheral cannabinoid CB1 receptors, which may provide therapeutic benefits in chronic pain management while minimizing central nervous system side effects .

2. Anticancer Potential
In vitro studies suggest that the compound may possess anticancer activity . For instance, it has been evaluated in models of hypopharyngeal tumors and demonstrated cytotoxic effects superior to those of established chemotherapeutic agents like bleomycin . The structural features of this compound contribute to its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of similar compounds:

  • Cancer Therapy : A study found that piperidine derivatives related to naphthalenes showed enhanced anticancer activity through specific interactions with protein binding sites, suggesting potential for drug development in oncology .
  • SARS-CoV2 Inhibition : Another study identified a piperidine core compound with better binding affinity to the SARS-CoV2 main protease compared to existing treatments like Remdesivir. This indicates a broader therapeutic potential for compounds with similar structures .
  • Chronic Pain Management : The dual agonist properties at CB1 and CB2 receptors have led researchers to explore its use in treating chronic pain conditions effectively while limiting adverse effects associated with central nervous system penetration .

常见问题

Q. Advanced

  • Hepatic microsome assays : Incubate with human/rat liver microsomes and NADPH to measure half-life (t½) via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify isoform-specific interactions.
  • Computational prediction : Tools like SwissADME predict metabolic hotspots (e.g., pyrrole oxidation) based on molecular descriptors .

How can researchers resolve discrepancies in binding affinity data across substituted methanone derivatives?

Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., membrane vs. whole-cell systems) or stereochemical factors. Solutions include:

  • Standardized protocols : Use uniform receptor preparations (e.g., CHO cells overexpressing CB1R).
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of derivatives.
  • Statistical validation : Apply ANOVA to batch data from multiple labs to identify outliers .

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Q. Structural Analysis

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrole C-H at δ 6.2–7.5 ppm) and coupling patterns.
  • FTIR : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and aromatic C-H bending.
  • HRMS : Validates molecular formula (C₂₅H₂₄N₂O, [M+H]⁺ = 369.196) and isotopic patterns.
  • SCXRD : Resolves bond angles and torsional strain in the naphthalene-pyrrole linkage .

What are the pharmacological implications of this compound’s structural similarity to synthetic cannabinoids like JWH-307?

Pharmacological
Its naphthoyl-pyrrole scaffold resembles JWH-307 (CAS 864445-39-6), a CB1R agonist. This suggests potential psychoactivity, necessitating radioligand displacement assays to quantify receptor activation. Regulatory implications arise if classified under controlled substance analogs (e.g., DEA Schedule I). Preclinical neurobehavioral studies (e.g., tetrad tests in rodents) are critical to assess psychoactive effects .

What preclinical models are appropriate for evaluating its toxicity profile?

Q. Toxicology

  • Acute toxicity : OECD Guideline 423 (oral administration in rodents, monitoring mortality and organ weights).
  • Subchronic exposure : 28-day repeat-dose study (EPA OPPTS 870.3100) to assess hepatic/renal effects via histopathology.
  • Inhalation studies : If applicable, follow ATSDR guidelines () using Sprague-Dawley rats and LC50 determination .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。